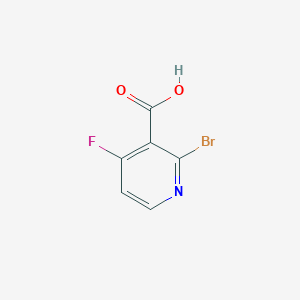
2-Bromo-4-fluoronicotinic acid
説明
2-Bromo-4-fluoronicotinic acid is a useful research compound. Its molecular formula is C6H3BrFNO2 and its molecular weight is 220 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromo-4-fluoronicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of bromine at the 2-position and fluorine at the 4-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and biochemistry.
The molecular formula of this compound is CHBrFNO. The presence of halogen substituents enhances its reactivity, particularly in nucleophilic substitution reactions, and influences its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell functions.
- Interaction with Nicotinic Acetylcholine Receptors : Similar compounds have been shown to interact with nicotinic receptors, which play a crucial role in neurotransmission and may influence neurodegenerative diseases .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
The mechanism of action for this compound is thought to involve:
- Binding Affinity : The halogen atoms increase the compound's binding affinity to various biological targets, including proteins and enzymes.
- Modulation of Signaling Pathways : By interacting with nicotinic receptors, it may modulate neurotransmission pathways, influencing cognitive functions and neuroprotection .
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain metabolic enzymes, altering metabolic flux within cells .
Research Findings
Recent studies have explored the biological implications of this compound:
- Case Study 1 : A study demonstrated that this compound significantly inhibited bacterial growth in vitro, suggesting potential as a novel antimicrobial agent. The Minimum Inhibitory Concentration (MIC) was determined for various bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
- Case Study 2 : In a neuropharmacological study, it was found that this compound enhanced synaptic transmission in rat hippocampal slices by acting on nicotinic acetylcholine receptors. This suggests potential applications in treating cognitive disorders .
Dosage Effects
The biological effects of this compound are dose-dependent:
- Low Doses : Minimal adverse effects were observed; potential therapeutic benefits were noted in enhancing cognitive functions.
- High Doses : Toxicity was observed at elevated concentrations, leading to cellular apoptosis and organ damage in animal models .
Transport and Distribution
The transport mechanisms for this compound involve specific cellular transporters that facilitate its uptake into cells. Its distribution within biological systems can be influenced by its chemical properties, including lipophilicity due to the halogen substituents.
特性
IUPAC Name |
2-bromo-4-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXAOLDIWMIJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















